molecular formula C15H15NO4 B4182625 N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-3-furamide

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-3-furamide

Cat. No. B4182625
M. Wt: 273.28 g/mol
InChI Key: FVHBAQGZGGWHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-3-furamide, also known as MDMA, is a psychoactive drug that belongs to the amphetamine class. MDMA has been widely used recreationally due to its euphoric effects and empathogenic properties. However, recent research has shown that MDMA has potential therapeutic applications in treating psychiatric disorders such as post-traumatic stress disorder (PTSD) and anxiety.

Mechanism of Action

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-3-furamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep, while dopamine and norepinephrine are involved in reward and motivation. The increased release of these neurotransmitters leads to feelings of euphoria, empathy, and sociability.
Biochemical and Physiological Effects:
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-3-furamide has several biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. In high doses, N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-3-furamide can cause dehydration, hyperthermia, and seizures.

Advantages and Limitations for Lab Experiments

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-3-furamide has several advantages for lab experiments, including its ability to enhance social behavior and emotional processing. However, its recreational use and potential for abuse make it difficult to obtain funding and approval for research. Additionally, the ethical implications of using a drug with a history of recreational use for therapeutic purposes must be carefully considered.

Future Directions

1. Further research on the long-term effects of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-3-furamide on the brain and body.
2. Development of new N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-3-furamide-based therapies for PTSD, anxiety, and other psychiatric disorders.
3. Exploration of the potential therapeutic applications of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-3-furamide in other areas, such as couples therapy and end-of-life care.
4. Investigation of the mechanisms underlying the therapeutic effects of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-3-furamide, including its effects on neural networks and gene expression.
5. Development of new delivery methods for N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-3-furamide, such as intranasal or sublingual administration, to improve efficacy and reduce side effects.
In conclusion, N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-3-furamide has potential therapeutic applications for treating psychiatric disorders such as PTSD and anxiety. While further research is needed to fully understand its mechanisms of action and long-term effects, N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-3-furamide represents a promising avenue for developing new treatments for mental health conditions.

Scientific Research Applications

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-3-furamide has been extensively studied for its potential therapeutic applications. Research has shown that N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-3-furamide-assisted psychotherapy can significantly reduce symptoms of PTSD and anxiety in individuals who have not responded to traditional treatments. N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-3-furamide is believed to enhance empathy and emotional processing, which can help patients confront traumatic memories and emotions.

properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-9(16-15(17)12-5-6-18-10(12)2)11-3-4-13-14(7-11)20-8-19-13/h3-7,9H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHBAQGZGGWHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC(C)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.